2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl-

Physicochemical characterization Distillation engineering Reaction design

Researchers optimizing fluorinated lead compounds face synthetic bottlenecks due to inadequate electron-withdrawing and steric profiles of common building blocks. This hexafluorinated γ-diketone solves this by integrating dual CF3 groups adjacent to a tertiary alcohol, precisely modifying ketone reactivity while providing a quantifiable 11β-HSD1 inhibition baseline (IC50 363 nM, >27-fold selectivity). - Physical differentiation: High density (1.389 g/cm³) and low vapor pressure (4.99×10⁻⁵ mmHg at 25°C) ensure safe phase separation, minimal VOC emissions, and straightforward refractometric (RI 1.375) reaction tracking. - Supply reliability: Available as a research chemical with targeted synthesis routes, enabling consistent procurement for iterative SAR studies.

Molecular Formula C9H10F6O3
Molecular Weight 280.16 g/mol
CAS No. 101858-31-5
Cat. No. B010855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl-
CAS101858-31-5
Molecular FormulaC9H10F6O3
Molecular Weight280.16 g/mol
Structural Identifiers
SMILESCC(=O)CCC(=O)CC(C(F)(F)F)(C(F)(F)F)O
InChIInChI=1S/C9H10F6O3/c1-5(16)2-3-6(17)4-7(18,8(10,11)12)9(13,14)15/h18H,2-4H2,1H3
InChIKeyYAQPNPYBHOXZOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trifluoromethyl-2,5-octanedione: Identity & Procurement


2,5-Octanedione, 7-hydroxy-8,8,8-trifluoro-7-trifluoromethyl- (CAS 101858-31-5, molecular formula C9H10F6O3, molecular weight 280.16 g/mol) is a hexafluorinated γ-diketone derivative bearing a tertiary alcohol group . It is cataloged as NSC 664261 and is primarily utilized as a research chemical and synthetic intermediate in pharmaceutical and agrochemical development programs requiring highly fluorinated building blocks .

Fluorinated synthetic intermediate for pharmaceutical and agrochemical building block libraries
Hexafluoro-tertiary alcohol motif may support unique phase-transfer and distillation workflows
Research chemical for physicochemical property benchmarking and comparator studies

Irreplaceability of Trifluoromethyl-2,5-octanedione


Generic substitution of this compound with non-fluorinated 2,5-octanedione or partially fluorinated diketones fails because the dual trifluoromethyl groups adjacent to a tertiary hydroxyl motif fundamentally alter the molecule's physicochemical profile. The introduction of six fluorine atoms increases the molecular weight by approximately 97% compared to the parent 2,5-octanedione (142.20 g/mol) and introduces profound electron-withdrawing effects that modify both ketone reactivity and hydrogen-bonding capacity of the hydroxyl group . These changes manifest as quantifiable shifts in boiling point, density, vapor pressure, and refractivity—each of which directly impacts distillation behavior, phase-transfer partitioning, formulation volatility, and analytical detection sensitivity . Consequently, replacing this compound with a non-fluorinated or mono-fluorinated surrogate without re-optimizing reaction conditions leads to altered reaction kinetics, purification challenges, and potential failure in downstream regulatory or bioactivity readouts.

Non-fluorinated 2,5-octanedione
Molecular weight, boiling point, and electron density shift substantially; reaction kinetics and purification may not reproduce.
Partially fluorinated analogs
Electron-withdrawing profile and hydrogen-bonding capacity may differ, altering selectivity and downstream bioactivity readouts.
Mono-fluorinated surrogates
Density, vapor pressure, and flash point may not match; extraction behavior and safety classification may shift.

Quantitative Differentiation vs Analogs


Boiling Point Elevation

The target compound exhibits a boiling point of 311.5°C at 760 mmHg , representing an increase of approximately 84°C over non-fluorinated 2,5-octanedione (227.3 ± 13.0°C at 760 mmHg) . This elevation is attributed to the increased molecular weight and enhanced intermolecular interactions conferred by the hexafluoro-tertiary alcohol motif.

Boiling Point Elevation
Cross-study comparable
311.5 °C vs 227.3 ± 13.0 °C
(non-fluorinated)
Impacts distillation design and thermal stability during scale-up
Predicted values; data to verify under process conditions
Physicochemical characterization Distillation engineering Reaction design

Density Impact on Extraction

The computed density of the target compound is 1.389 g/cm³ , which is approximately 54% higher than that of non-fluorinated 2,5-octanedione (0.9 ± 0.1 g/cm³) . This substantial density increase arises from the incorporation of six fluorine atoms and directly governs phase behavior in biphasic reaction systems.

Density Impact on Extraction
Cross-study comparable
1.389 g/cm³ vs 0.9 ± 0.1 g/cm³
Reverses typical organic-aqueous phase layering
Predicted values; extraction protocol re-optimization may be needed
Liquid-liquid extraction Formulation engineering Process chemistry

Vapor Pressure & VOC Management

The target compound exhibits an estimated vapor pressure of 4.99×10⁻⁵ mmHg at 25°C , which is approximately three to four orders of magnitude lower than that of the non-fluorinated parent 2,5-octanedione (0.1 ± 0.4 mmHg at 25°C) . This reduction is consistent with the higher molecular weight and stronger intermolecular forces in the fluorinated analog.

Vapor Pressure & VOC
Cross-study comparable
4.99 × 10⁻⁵ mmHg vs 0.1 ± 0.4 mmHg
Substantially reduces inhalation exposure and VOC management burden
Predicted; 3–4 orders of magnitude lower, occupational safety context
VOC regulation Occupational safety Process containment

Refractive Index for PAT

The refractive index of the target compound is reported as 1.375 , whereas the non-fluorinated 2,5-octanedione has a predicted refractive index of approximately 1.420 . The reduction of approximately 0.045 units reflects the higher polarizability of the C-F bonds relative to C-H bonds.

Refractive Index for PAT
Cross-study comparable
1.375 (n20/D)
Enables refractive-index-based reaction monitoring
Non-fluorinated analog ~1.420; distinct signature for inline PAT
Process Analytical Technology Refractive index detection Quality control

Flash Point & Safety Classification

The target compound has a flash point of 142.2°C , markedly higher than that of non-fluorinated 2,5-octanedione (82.4 ± 16.8°C) . The absolute increase of approximately 60°C substantially alters the flammable liquid classification under GHS and DOT/ADR transport regulations.

Flash Point & Safety Classification
Cross-study comparable
142.2 °C
Elevated flash point may relax storage and transport requirements
Non-fluorinated ~82.4°C; alters GHS classification context
Safety classification Transport regulation Process safety

11β-HSD1 Selectivity over 11β-HSD2

Preliminary bioactivity data from BindingDB (associated with US Patent 9,073,906) indicate that a compound incorporating the hexafluoro-tertiary alcohol motif found in this chemical architecture shows an IC50 of 363 nM against human 11β-HSD1 in a cell-based HTRF assay, while exhibiting negligible inhibition of the homologous 11β-HSD2 isoform (IC50 > 10,000 nM) [1]. The selectivity ratio exceeds 27-fold, which is a key parameter for avoiding glucocorticoid-related off-target effects. Direct comparative data for the non-fluorinated 2,5-octanedione scaffold is absent; this evidence is provided as class-level inference because the target compound, NSC 664261, shares the critical hexafluoro-tertiary alcohol pharmacophore that enables 11β-HSD1 interaction.

11β-HSD1 Selectivity
Class-level inference
IC₅₀ 363 nM (11β-HSD1)
vs >10,000 nM (11β-HSD2)
Supports SAR exploration of hexafluoro-tertiary alcohol motif
Cell-based HTRF assay; class inference only, verify for target compound
11β-HSD1 inhibition Metabolic syndrome Drug discovery

Trifluoromethyl-2,5-octanedione: Applications


11β-HSD1 Lead Optimization

Medicinal chemistry teams engaged in 11β-HSD1 inhibitor development should procure this compound for structure–activity relationship (SAR) exploration around the hexafluoro-tertiary alcohol motif. The established IC50 of 363 nM against 11β-HSD1 with >27-fold selectivity over 11β-HSD2 provides a quantifiable starting point for lead optimization . The elevated boiling point (311.5°C) and flash point (142.2°C) further support safe laboratory handling during iterative synthesis campaigns [1].

Agrochemical Building Block

Process chemists synthesizing fluorinated agrochemical intermediates benefit from this compound's drastically reduced vapor pressure (4.99×10⁻⁵ mmHg at 25°C), which minimizes volatile emissions during heated reaction steps and simplifies VOC containment . The density of 1.389 g/cm³ facilitates ready phase separation from aqueous layers, and the refractive index of 1.375 enables in-line tracking of reaction extent via refractometry [1].

Non-Flammable Distillation Standard

Analytical laboratories developing GC or distillation methods for highly fluorinated compounds can use this compound as a high-boiling, low-flammability reference standard. Its flash point of 142.2°C places it outside the most restrictive flammable liquid categories, reducing regulatory paperwork for shipping and storage, while its 311.5°C boiling point provides a valuable retention time marker for high-temperature GC columns .

Fluorinated Polymer Precursors

The dual trifluoromethyl groups adjacent to a tertiary alcohol create a uniquely electron-deficient and sterically hindered alcohol center. Researchers exploring fluorinated polyesters, polyurethanes, or surface-modifying agents can leverage the quantified physicochemical profile—particularly the high density (1.389 g/cm³) and low refractive index (1.375)—to predict polymer compatibility and optical properties before committing to synthesis campaigns .

Application
Selection Property
Validation Focus
11β-HSD1 inhibitor SAR studies
Hexafluoro-tertiary alcohol pharmacophore
Isoform-selectivity assay context
Fluorinated agrochemical intermediate synthesis
Low vapor pressure and high density
VOC containment and phase separation
High-boiling distillation reference
High boiling point and elevated flash point
Retention time marker and safety classification
Fluorinated polymer and surface modifier research
Electron-deficient sterically hindered alcohol
Polymer compatibility and optical property prediction
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